3-Benzyloxy-2-cyclohexen-1-one
Description
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Structure
3D Structure
Properties
CAS No. |
69016-26-8 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-phenylmethoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2 |
InChI Key |
VJGWVVJDVUNOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
The Strategic Significance of Cyclohexenone Scaffolds in Synthetic Design
Cyclohexenone scaffolds are fundamental building blocks in organic synthesis, prized for their reactivity and the stereochemical control they offer in the construction of complex molecular architectures. acs.orgchemicalbook.com These six-membered rings containing a ketone and a carbon-carbon double bond are prevalent in a vast array of natural products and pharmaceuticals, making them important targets for synthetic chemists. acs.org
The utility of the cyclohexenone core lies in its multifunctionality. It can participate in a wide range of chemical transformations, including:
Michael Additions: The electron-poor double bond readily accepts nucleophiles in conjugate addition reactions. chemicalbook.com
Diels-Alder Reactions: The enone system can act as a dienophile, reacting with electron-rich dienes to form complex polycyclic structures. chemicalbook.com
Annulation Reactions: Cyclohexenones are key precursors in Robinson annulations, a powerful method for forming six-membered rings. acs.org
Enolate Chemistry: The carbonyl group allows for the formation of enolates, which can then undergo a variety of alkylation and aldol (B89426) reactions. thieme-connect.com
The rigid, non-planar structure of the cyclohexenone ring also provides a platform for stereoselective reactions, allowing for the precise installation of chiral centers. chemicalbook.com This is particularly crucial in the total synthesis of natural products, where specific stereoisomers are often required for biological activity. nih.govrsc.orgresearchgate.net The development of novel methods for synthesizing functionalized cyclohexenones continues to be an active area of research, with techniques like rhodium-catalyzed cycloadditions and gold-catalyzed domino cyclizations expanding the synthetic chemist's toolkit. nih.govacs.orgnih.gov
The Benzyloxy Protecting Group and Its Influence in Organic Synthesis
In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. wiley.comweebly.com This is the role of a protecting group. The benzyloxy group (often abbreviated as BnO or OBn) is a widely used protecting group for alcohols due to its robustness and the multiple methods available for its removal. wikipedia.orglibretexts.org
The benzyl (B1604629) group is typically introduced via a Williamson ether synthesis, reacting the alcohol with benzyl bromide in the presence of a base. organic-chemistry.org It is stable under a wide range of reaction conditions, including acidic and basic media, and to many oxidizing and reducing agents. wiley.comwikipedia.org This stability makes it a reliable choice for lengthy synthetic sequences.
The removal of the benzyl group, or deprotection, can be achieved under several conditions, providing flexibility in synthetic planning. organic-chemistry.org The most common method is catalytic hydrogenolysis, where the benzyl ether is cleaved in the presence of a palladium catalyst and a hydrogen source, yielding the free alcohol and toluene. wiley.comorganic-chemistry.org This method is particularly mild and selective. thieme-connect.com Alternative deprotection strategies include the use of strong acids or oxidative cleavage, with reagents like dichlorodicyanoquinone (DDQ) being effective for cleaving p-methoxybenzyl (PMB) ethers, a related protecting group. organic-chemistry.orgnih.gov The choice of deprotection method can be tailored to the specific substrate, avoiding interference with other functional groups present in the molecule. thieme-connect.comorganic-chemistry.orgsemanticscholar.org
Rationale and Scope of the Research Outline on 3 Benzyloxy 2 Cyclohexen 1 One
Direct Synthetic Approaches to the 3-Alkoxy-2-cyclohexen-1-one Core
Direct methods to construct the 3-alkoxy-2-cyclohexen-1-one skeleton primarily involve either the formation of the cyclohexenone ring from acyclic precursors or the modification of a pre-existing cyclohexanedione structure.
Cyclization Strategies (e.g., from 5-hexynoic acid derivatives)
A complementary approach to the synthesis of 3-alkoxy-2-cyclohexenones involves the cyclization of 5-hexynoic acid derivatives. researchgate.netbeilstein-journals.org In a one-pot procedure, 5-hexynoic acid can be converted to its acyl chloride using oxalyl chloride. researchgate.net Subsequent treatment with a Lewis acid, such as indium(III) chloride, facilitates an intramolecular cyclization to form 3-chloro-2-cyclohexenone. researchgate.net This intermediate is then directly reacted with an alcohol, like benzyl alcohol, to yield the desired this compound. researchgate.netbeilstein-journals.org This method provides good yields, ranging from 58-90% for various alkoxy derivatives. researchgate.net
| Entry | Alcohol | Product | Yield (%) |
| 1 | Ethanol | 3-Ethoxy-2-cyclohexen-1-one | 85 |
| 2 | Isopropanol | 3-Isopropoxy-2-cyclohexen-1-one | 78 |
| 3 | Benzyl Alcohol | This compound | 75 |
| 4 | Phenol | 3-Phenoxy-2-cyclohexen-1-one | 65 |
| Data sourced from a study on the cyclization of 5-hexynoyl chloride. researchgate.net |
Functional Group Interconversion and Derivatization at the C3 Position for Cyclohexenone Derivatives
The most common and direct route to 3-alkoxy-2-cyclohexen-1-ones, including the benzyloxy derivative, starts from 1,3-cyclohexanedione (B196179). niscpr.res.inresearchgate.netresearchgate.net This β-diketone exists in equilibrium with its enol tautomer, 3-hydroxy-2-cyclohexen-1-one. The hydroxyl group of this enol can be readily derivatized.
The synthesis of this compound is typically achieved through an O-alkylation reaction. This involves treating 1,3-cyclohexanedione with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. The base deprotonates the enolic hydroxyl group, forming an enolate that then acts as a nucleophile to displace the halide from the benzylating agent.
Microwave-assisted synthesis has been shown to significantly accelerate this reaction. For instance, the reaction of 1,3-cyclohexanedione with various alcohols, including benzyl alcohol, in the presence of a catalytic amount of an acid or a Lewis acid under microwave irradiation can produce the corresponding 3-alkoxy-2-cyclohexen-1-ones in excellent yields within minutes. niscpr.res.inresearchgate.net Another efficient solventless method utilizes indium(III) chloride supported on silica (B1680970) gel to promote the reaction between 1,3-cyclohexanedione and alcohols. researchgate.net These methods offer advantages in terms of reaction time, yield, and cleaner reaction profiles. niscpr.res.inresearchgate.net
The resulting this compound is a valuable intermediate. For example, it can undergo a Grignard reaction with a suitable organomagnesium reagent, followed by an acidic workup, to introduce a substituent at the 3-position. prepchem.com
Enantioselective and Diastereoselective Syntheses of Related Cyclohexenone Analogues
The stereoselective synthesis of cyclohexenone analogues is of paramount importance for the preparation of chiral natural products and pharmaceuticals. mdpi.comnih.gov This section explores catalytic and reaction-based strategies to control the stereochemistry of these valuable compounds.
Chiral Catalysis and Asymmetric Transformations in Cyclohexenone Chemistry
Chiral catalysts have revolutionized the synthesis of enantiomerically enriched cyclohexenones. Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts is a powerful tool for the enantioselective reduction of prochiral cyclohexenones. mdpi.comresearchgate.net For instance, the ATH of 1,4-cyclohexanedione (B43130) monoethylene ketal can produce chiral 4-hydroxy-2-cyclohexenone derivatives with high enantiomeric excess. mdpi.com
Palladium catalysis has also been employed for the asymmetric synthesis of γ-substituted cycloalkenones. rsc.org The oxidative desymmetrization of meso-dibenzoates using a palladium catalyst in the presence of a chiral ligand can yield γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org These products can then be further elaborated into a variety of substituted cyclohexenones. rsc.org
Ene-reductases have emerged as highly efficient biocatalysts for the asymmetric synthesis of chiral cyclohexenones. acs.orgresearchgate.net The desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases like OPR3 and YqjM can generate quaternary stereocenters with outstanding enantioselectivities, often exceeding 99% ee. acs.org
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | 3-(4-Benzyloxyphenyl)-2-cyclohexen-1-one | 4-(4-Benzyloxyphenyl)-3-cyclohexen-1-one | 85 | >99 |
| 2 | 3-(4-Methoxyphenyl)-2-cyclohexen-1-one | 4-(4-Methoxyphenyl)-3-cyclohexen-1-one | 78 | >99 |
| 3 | 3-Phenyl-2-cyclohexen-1-one | 4-Phenyl-3-cyclohexen-1-one | 82 | >99 |
| Data adapted from a study on the synthesis of antimalarial analogues. nih.gov |
Stereochemical Control in Multi-Component and Domino Reactions Leading to Cyclohexenones
Multi-component reactions (MCRs) and domino (or cascade) reactions offer an efficient and atom-economical approach to constructing complex molecular architectures, including substituted cyclohexenones, in a single operation. rsc.org These reactions often proceed with high stereoselectivity, allowing for the creation of multiple stereocenters in a controlled manner.
A domino Michael-Michael reaction sequence mediated by a potassium-enolate can produce highly functionalized cyclohexanone derivatives with excellent diastereoselectivity (de > 99%). acs.orgnih.gov Similarly, a domino aldol-aldol reaction sequence can lead to functionalized 3,5-dihydroxy cyclohexane (B81311) derivatives. acs.org The stereochemical outcome of these reactions can often be predicted and controlled based on the reaction mechanism. acs.orgnih.gov
Organocatalysis plays a significant role in stereocontrolled domino reactions. For example, proline-catalyzed five-step domino reactions of acetone (B3395972) and aromatic aldehydes can yield 5-substituted-3-methylcyclohex-2-en-1-ones. wiley.com Furthermore, quinidine (B1679956) can catalyze a domino peroxyhemiacetalization/oxa-Michael/desymmetrization sequence to produce isochromans fused to a cyclohexenone ring with three contiguous stereocenters in high yields and enantioselectivities. nih.gov
The strategic design of multi-component reactions also allows for significant stereochemical control. mdpi.comnih.gov For instance, a four-component coupling involving a 1,4-addition–C-acylation followed by a 1,2-addition of zincates to β-diketones can set three contiguous stereocenters with both absolute and relative stereocontrol. nih.gov
Conjugate Additions and Nucleophilic Pathways
This compound possesses a conjugated enone system, making it an excellent Michael acceptor. This structural feature allows it to undergo conjugate additions, where nucleophiles attack the electron-deficient β-carbon of the carbon-carbon double bond. evitachem.comwikipedia.org This reactivity is a cornerstone of its synthetic utility, enabling the formation of a wide array of functionalized cyclohexanone derivatives.
Michael-Type Reactions with Diverse Nucleophiles
The electrophilic nature of this compound facilitates Michael-type additions with a variety of nucleophiles. evitachem.com These reactions typically proceed via 1,4-addition, where the nucleophile adds to the β-position of the enone. This process is fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds in a controlled manner. wikipedia.org
Common nucleophiles employed in these reactions include stabilized carbanions, such as those derived from malonic esters and β-ketoesters, as well as heteroatomic nucleophiles like amines and thiols. The addition of these nucleophiles leads to the formation of highly functionalized 1,5-dicarbonyl compounds or related structures, which are valuable intermediates in the synthesis of more complex molecules. The reaction's outcome can be influenced by the structure of the nucleophile and the reaction conditions. For instance, the use of bulky nucleophiles can introduce stereochemical control in the addition process.
| Nucleophile | Product Type | Significance |
| Stabilized Carbanions (e.g., from malonates) | 1,5-Dicarbonyl compounds | Key intermediates for further cyclizations and functional group transformations. |
| Amines | β-Amino ketones | Precursors to various nitrogen-containing heterocyclic compounds. |
| Thiols | β-Thio ketones | Useful in the synthesis of sulfur-containing natural products and pharmaceuticals. |
Reactivity with Organometallic Reagents (e.g., Organocopper, Grignard)
The reaction of this compound with organometallic reagents showcases a fascinating dichotomy in reactivity, largely dependent on the nature of the metal. Organocopper reagents, particularly Gilman cuprates (R₂CuLi), are renowned for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated ketones. wikipedia.orgthieme-connect.de This selectivity is a key feature that distinguishes them from more reactive organometallic species like Grignard reagents. thieme-connect.de The addition of organocuprates to 5-alkoxy-substituted cyclohexenones, such as the title compound, can proceed with high diastereoselectivity, which can be influenced by the specific type of cuprate (B13416276) used (lower or higher order). researchgate.netstudfile.net For example, lower order cyanocuprates have shown remarkable cis-selectivity in additions to 5-silyloxy- and 5-benzyloxy-substituted cyclohexenones. researchgate.net
In contrast, Grignard reagents (RMgX) typically favor 1,2-addition to the carbonyl carbon of enones, leading to the formation of allylic alcohols. masterorganicchemistry.comstackexchange.com This difference in regioselectivity is attributed to the "harder" nature of the Grignard reagent, which favors attack at the harder electrophilic carbonyl carbon, versus the "softer" nature of organocuprates, which prefer the softer β-carbon of the alkene. wikipedia.org However, the presence of copper salts can catalyze the 1,4-addition of Grignard reagents. wikipedia.orgwikipedia.org The choice between 1,2- and 1,4-addition can therefore be controlled by the selection of the organometallic reagent and additives. stackexchange.comwikipedia.org
| Reagent | Predominant Pathway | Product | Key Features |
| Organocopper Reagents (e.g., R₂CuLi) | 1,4-Conjugate Addition | 3-Substituted cyclohexanone | High selectivity for conjugate addition. wikipedia.orgresearchgate.net |
| Grignard Reagents (e.g., RMgX) | 1,2-Addition | 1-Substituted-3-benzyloxy-2-cyclohexen-1-ol | Forms an allylic alcohol. stackexchange.com |
Pericyclic Transformations and Cycloaddition Reactions
Pericyclic reactions represent a class of concerted chemical transformations that proceed through a cyclic transition state. This compound, with its enone functionality, can participate in such reactions, notably as a dienophile in Diels-Alder cycloadditions and as a precursor for sigmatropic rearrangements.
Diels-Alder Reactions with Electron-Rich Dienes
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgiitk.ac.in In this context, this compound acts as a dienophile, reacting with a conjugated diene. For a "normal demand" Diels-Alder reaction to be efficient, the dienophile should be electron-poor, and the diene should be electron-rich. masterorganicchemistry.com The enone system of this compound, with its electron-withdrawing carbonyl group, makes it a suitable dienophile for reactions with electron-rich dienes. masterorganicchemistry.com The benzyloxy group can also influence the stereochemical outcome of the cycloaddition. The reaction leads to the formation of bicyclic adducts, which are valuable intermediates in the synthesis of complex polycyclic systems. The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by well-established principles, including the "endo rule" and frontier molecular orbital theory. chim.it
| Diene | Dienophile | Product Type | Significance |
| Electron-Rich Diene (e.g., Danishefsky's diene) | This compound | Bicyclic [2.2.2] octane (B31449) core | Rapid construction of complex polycyclic frameworks. |
| Substituted Butadienes | This compound | Functionalized cyclohexene (B86901) derivatives | Access to a variety of substituted six-membered rings. |
Sigmatropic Rearrangements (e.g., Oxy-Cope Type)
Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org The oxy-Cope rearrangement is a acs.orgacs.org-sigmatropic shift of a 1,5-dien-3-ol, which, upon rearrangement, forms an enol or enolate that tautomerizes to a carbonyl compound. wikipedia.orgorganic-chemistry.org This tautomerization provides a strong thermodynamic driving force for the reaction. wikipedia.org While direct examples involving this compound are not prevalent in the provided search results, the general principle can be applied to its derivatives. For instance, a 1,2-addition of a vinyl organometallic reagent to this compound would generate a 1,5-dien-3-ol, a potential precursor for an oxy-Cope rearrangement. The anionic version of this rearrangement, initiated by deprotonation of the alcohol, proceeds at dramatically accelerated rates. wikipedia.orgorganic-chemistry.org Recent studies have shown that related cyclohexenone structures can undergo oxy-Cope type acs.orgacs.org-sigmatropic rearrangements to form complex cyclohexenone acids. acs.org
Electrophilic Processes Involving the Enone System
While the enone system of this compound is predominantly electrophilic at the β-carbon, facilitating nucleophilic attack, it can also participate in reactions with electrophiles. The reactivity in such processes is often centered on the enol or enolate form of the molecule. The carbon-carbon double bond in alkenes can react with electrophilic reagents like halogens and strong Brønsted acids. msu.edu In the case of an enone, the electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, under certain conditions, electrophilic additions can occur. For instance, reactions with strong electrophiles or reactions that proceed via the enolate intermediate can lead to functionalization at the α-carbon. The enolate, formed under basic conditions, is nucleophilic at the α-carbon and can react with a variety of electrophiles.
Chemical Transformations at the Benzyloxy Moiety
The benzyloxy group in this compound serves as a crucial protecting group for the enol form of cyclohexane-1,3-dione. The reactivity of this moiety is centered around two main transformations: the cleavage of the benzyl ether to deprotect the hydroxyl group and the functionalization of the benzylic methylene (B1212753) (-CH2-) group. These reactions are pivotal for the further elaboration of the cyclohexenone core.
Selective Benzyl Ether Cleavage Strategies
The removal of the benzyl protecting group from this compound to yield 3-hydroxy-2-cyclohexen-1-one (cyclohexane-1,3-dione) is a common synthetic step. However, the presence of other reducible functional groups within the molecule, namely the α,β-unsaturated ketone system, necessitates careful selection of debenzylation methods to ensure chemoselectivity. Common strategies include reductive, oxidative, and acid-promoted cleavage. atlanchimpharma.com
Reductive Cleavage (Hydrogenolysis)
Catalytic hydrogenation is a standard and efficient method for cleaving benzyl ethers. organic-chemistry.org The reaction typically involves hydrogen gas (H₂) and a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). atlanchimpharma.comtandfonline.com The process results in the formation of the deprotected alcohol and toluene. organic-chemistry.org A variation of this method is catalytic transfer hydrogenolysis, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) (HCO₂NH₄) or cyclohexene in place of H₂ gas, often yielding clean and rapid reactions. tandfonline.comresearchgate.netresearchgate.net
A significant challenge when applying hydrogenolysis to this compound is the potential for over-reduction. The conjugated C=C double bond and the carbonyl group are also susceptible to reduction under these conditions. libretexts.org Selective cleavage of the benzyl ether without affecting the enone system requires careful control of the catalyst, solvent, and reaction conditions. researchgate.net For instance, catalysts like palladium on barium sulfate (B86663) (Pd-BaSO₄) are sometimes used to prevent over-reduction. researchgate.net Homogeneous catalysts, such as Wilkinson's catalyst (tris(triphenylphosphine)rhodium chloride), are known to selectively hydrogenate unhindered double bonds and may offer an alternative, though their primary use is not typically for benzyl ether cleavage. orgsyn.org
Oxidative Cleavage
Oxidative methods provide a valuable alternative for debenzylation, particularly when the substrate contains functional groups sensitive to reduction. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for cleaving benzyl ethers, especially those with electron-donating groups on the benzene (B151609) ring, though they can also cleave simple benzyl ethers. atlanchimpharma.comorganic-chemistry.org Another approach involves the use of oxoammonium salts, like 4-acetamido-TEMPO tetrafluoroborate, which can oxidatively cleave benzylic ethers to yield the corresponding alcohol and benzaldehyde. organic-chemistry.orgorganic-chemistry.org Recently, visible-light-mediated oxidative debenzylation, using a photocatalyst and an oxidant like DDQ, has emerged as a mild and selective method compatible with various functional groups, including alkenes and alkynes. orgsyn.org These oxidative strategies would be expected to leave the enone moiety of this compound intact.
Lewis Acid-Promoted Cleavage
Strong Lewis acids can also effect the cleavage of benzyl ethers. Reagents like boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are used for this purpose, often at low temperatures to enhance selectivity. atlanchimpharma.com This method is generally compatible with a wide range of functional groups, but its application would require careful optimization to avoid potential side reactions with the enone system.
Table 1: Comparison of Selective Benzyl Ether Cleavage Strategies
| Method | Reagents/Catalyst | Key Advantages | Potential Issues with this compound |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C, Pd(OH)₂/C | High efficiency, clean byproducts (toluene). organic-chemistry.org | Reduction of C=C double bond and/or ketone. libretexts.org |
| Transfer Hydrogenolysis | HCO₂NH₄, Pd/C | Avoids use of H₂ gas, often faster. researchgate.net | Potential for over-reduction of the enone system. |
| Oxidative Cleavage | DDQ, Oxoammonium Salts | High chemoselectivity, leaves reducible groups intact. atlanchimpharma.comorganic-chemistry.org | Requires stoichiometric oxidant, potential for over-oxidation of other moieties. |
| Lewis Acid Cleavage | BCl₃, BCl₃·SMe₂ | Good functional group tolerance, mild conditions. atlanchimpharma.com | Potential for Lewis acid-catalyzed side reactions with the enone. |
| Photocatalytic Cleavage | Visible light, Photocatalyst, DDQ | Extremely mild, high selectivity. orgsyn.org | Requires specialized photochemical equipment. |
Benzylic Functionalization and Reactivity
Beyond cleavage, the benzylic C(sp³)–H bonds of the -OCH₂Ph group in this compound are potential sites for chemical modification. The benzylic position is activated due to the adjacent phenyl ring and oxygen atom, making C–H functionalization a viable strategy for introducing new functional groups. acs.orgrsc.org These late-stage functionalization reactions can create complex molecules from simpler precursors. acs.org
Modern synthetic methods have enabled various transformations at the benzylic position of ethers. These reactions often proceed through radical or cationic intermediates generated selectively at the benzylic site.
Benzylic C–H Amination and Acylation
Direct installation of nitrogen or acyl groups at the benzylic position represents a powerful synthetic tool. For example, electrochemical methods can achieve benzylic C–H amination by generating a benzylic cation intermediate that is then trapped by a nitrogen nucleophile like pyrazole. acs.org This process can be mediated by redox-active species such as DDQ. acs.org Similarly, a combination of N-heterocyclic carbene (NHC) and photoredox catalysis allows for the direct acylation of benzylic C-H bonds under mild conditions, leading to the formation of benzylic ketones. nih.gov
Benzylic C–H Arylation
The introduction of an aryl group at the benzylic position can also be achieved. Photoredox catalysis has been employed for the α-arylation of N-(benzyloxy)phthalimides, which proceeds via an alkoxy radical that triggers a 1,2-hydrogen atom transfer (HAT) to generate a benzylic radical, subsequently captured by an arylating agent. researchgate.net While this specific substrate is different, the underlying principle of generating a benzylic radical via HAT could potentially be applied to this compound.
The application of these functionalization reactions to this compound would need to consider the electronic environment and potential steric hindrance. The primary benzylic C-H bonds are generally reactive, and the selectivity of these advanced catalytic methods often allows for high functional group tolerance, making them promising avenues for creating novel derivatives of this cyclohexenone scaffold.
Table 2: Examples of Benzylic C–H Functionalization Methods
| Functionalization | Catalytic System/Method | Intermediate | Product Type |
|---|---|---|---|
| Acylation | NHC and Photoredox Catalysis | Benzylic Radical | Benzylic Ketone nih.gov |
| Amination | Electrochemical Oxidation / DDQ | Benzylic Cation | Benzylic Amine acs.org |
| Arylation | Photoredox Catalysis / 1,2-HAT | Benzylic Radical | Arylated Benzyl Ether researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzyloxy 2 Cyclohexen 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, an unambiguous assignment of each proton and carbon atom in 3-Benzyloxy-2-cyclohexen-1-one can be achieved.
Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation
The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of analogous structures, including 2-cyclohexen-1-one (B156087) and other 3-substituted derivatives. The expected chemical shifts provide a detailed map of the electronic environment of each nucleus.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display distinct signals for the protons of the cyclohexenone ring, the benzylic methylene (B1212753) group, and the phenyl ring. The vinylic proton at C-2 is expected to appear as a singlet or a narrow triplet at approximately 5.3-5.5 ppm. The allylic protons at C-4 would likely resonate around 2.4-2.6 ppm as a triplet, coupled to the protons at C-5. The protons at C-6, adjacent to the carbonyl group, are expected to be deshielded and appear as a triplet around 2.3-2.5 ppm. The protons at C-5, being further from the activating groups, should appear as a multiplet around 2.0-2.2 ppm. The benzylic methylene protons (-OCH₂Ph) are expected to produce a sharp singlet around 5.1-5.3 ppm. The protons of the phenyl group will typically appear in the aromatic region, between 7.2 and 7.5 ppm.
Carbon (¹³C) NMR: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon (C-1) is expected to have the most downfield chemical shift, typically in the range of 198-202 ppm. The enol ether carbon (C-3) would be significantly deshielded, appearing around 175-180 ppm, while the vinylic carbon (C-2) is expected to resonate at approximately 105-110 ppm. The methylene carbons of the cyclohexenone ring (C-4, C-5, and C-6) are predicted to appear in the aliphatic region, with C-6 being the most deshielded due to its proximity to the carbonyl group. The benzylic methylene carbon (-OCH₂Ph) should be found around 70-75 ppm. The carbons of the phenyl ring will show characteristic signals in the aromatic region (127-137 ppm).
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | - | - | ~199.0 |
| 2 | ~5.4 | s | ~107.0 |
| 3 | - | - | ~178.0 |
| 4 | ~2.5 | t | ~28.0 |
| 5 | ~2.1 | m | ~22.0 |
| 6 | ~2.4 | t | ~37.0 |
| -OCH₂Ph | ~5.2 | s | ~72.0 |
| -C₆H₅ (ipso) | - | - | ~136.0 |
| -C₆H₅ (ortho, meta, para) | ~7.3-7.4 | m | ~127.0-129.0 |
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To confirm the assignments made from one-dimensional NMR and to elucidate the complete bonding network and spatial relationships, a series of two-dimensional NMR experiments would be employed. science.govprinceton.eduwikipedia.orgsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, cross-peaks would be expected between the protons on C-4 and C-5, and between the protons on C-5 and C-6, confirming the connectivity within the cyclohexenone ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would be used to definitively assign the carbon signals for C-2, C-4, C-5, C-6, the benzylic methylene group, and the carbons of the phenyl ring based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu Key correlations would be expected from the vinylic proton at C-2 to the carbonyl carbon C-1 and the enol ether carbon C-3. The benzylic methylene protons would show correlations to the C-3 carbon and the ipso-carbon of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. wikipedia.org For instance, NOE correlations might be observed between the benzylic methylene protons and the vinylic proton at C-2, depending on the preferred conformation of the benzyloxy group.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions corresponding to the α,β-unsaturated ketone and the benzyl (B1604629) ether moieties.
The most prominent feature is expected to be the strong absorption band for the carbonyl (C=O) stretching of the conjugated ketone, which typically appears at a lower frequency than a saturated ketone, around 1660-1685 cm⁻¹. chegg.com The carbon-carbon double bond (C=C) stretching of the enone system is expected to produce a strong band in the region of 1600-1640 cm⁻¹. The C-O stretching vibration of the enol ether is anticipated to be observed around 1200-1250 cm⁻¹. The presence of the aromatic ring will be indicated by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching of the cyclohexenone ring and the benzylic methylene group would appear just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3030-3100 | Medium |
| Aliphatic C-H | Stretching | 2850-2960 | Medium |
| C=O (conjugated ketone) | Stretching | 1660-1685 | Strong |
| C=C (enone) | Stretching | 1600-1640 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Medium-Weak |
| C-O (enol ether) | Stretching | 1200-1250 | Strong |
Electronic Spectroscopy (UV-Visible) for Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. The chromophore in this compound is the α,β-unsaturated ketone system.
This system is expected to exhibit two characteristic absorption bands. slideshare.net The first is a strong intensity band at shorter wavelength, typically around 220-260 nm, corresponding to a π → π* transition. researchgate.net The second is a much weaker intensity band at a longer wavelength, usually above 300 nm, which is attributed to an n → π* transition of the carbonyl group. slideshare.net The exact position of the π → π* absorption maximum (λmax) can be predicted using the Woodward-Fieser rules for α,β-unsaturated ketones. jove.com For a six-membered cyclic enone, the base value is 215 nm. The presence of an alkoxy (-OR) group at the β-position (C-3) would cause a significant bathochromic shift of approximately 30 nm, leading to a predicted λmax around 245 nm.
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π | ~245 | High (~10,000-20,000) |
| n → π | ~310-330 | Low (~50-100) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For this compound (C₁₃H₁₄O₂), the molecular weight is 202.25 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 202.
The fragmentation pattern will be influenced by the presence of the benzyl ether and the cyclohexenone ring. A very common and prominent fragmentation pathway for benzyl ethers is the cleavage of the C-O bond to form the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. studylib.netwhitman.edu Another likely fragmentation is the loss of the entire benzyloxy group, leading to a fragment at m/z 95. The cyclohexenone ring itself can undergo characteristic fragmentations, such as a retro-Diels-Alder reaction or loss of small neutral molecules like CO (28 Da) and C₂H₄ (28 Da). studylib.net
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 202 | [M]⁺ (Molecular Ion) | - |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Cleavage of the benzylic C-O bond |
| 111 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 95 | [M - C₇H₇O]⁺ | Loss of benzyloxy radical |
| 174 | [M - CO]⁺ | Loss of carbon monoxide |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
While no crystal structure for this compound itself is publicly available, analysis of a suitable single crystal would yield a detailed structural model. This would confirm the connectivity established by NMR and provide invaluable insights into the molecule's solid-state conformation. Key parameters that would be determined include the planarity of the enone system, the torsion angles within the cyclohexenone ring, and the orientation of the benzyloxy group relative to the ring. This information is crucial for understanding intermolecular interactions, such as packing forces and potential hydrogen bonding in the crystal lattice. The data obtained would be the ultimate proof of the molecular structure.
Computational Chemistry and Theoretical Modeling of 3 Benzyloxy 2 Cyclohexen 1 One
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of medium-sized organic molecules like 3-benzyloxy-2-cyclohexen-1-one. DFT methods are employed to determine the electronic structure, from which a wealth of molecular properties can be derived.
The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in understanding the molecule's reactivity, electronic transitions, and kinetic stability.
The HOMO represents the region of the molecule most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the region most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the electron-rich enol ether and benzene (B151609) ring moieties, reflecting the electron-donating nature of the benzyloxy group. The LUMO, on the other hand, is anticipated to be concentrated on the α,β-unsaturated ketone system, particularly the carbonyl carbon and the β-carbon, which are the primary sites for nucleophilic attack.
A hypothetical DFT calculation could yield the following energy values for the frontier orbitals of this compound and a related methoxy (B1213986) analogue for comparison.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound (Estimated) | -6.5 | -1.8 | 4.7 |
| Methyl 2-methoxycyclohex-3-ene-1-carboxylate | -7.01 | -0.98 | 6.03 researchgate.net |
These values would allow for the calculation of various global reactivity descriptors, providing a quantitative measure of the molecule's chemical behavior.
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic character of a molecule. |
DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. Theoretical vibrational spectra (infrared and Raman) can be computed by calculating the second derivatives of the energy with respect to the nuclear coordinates. For this compound, characteristic vibrational modes would include the C=O stretch of the ketone, the C=C stretching of the enol ether and the benzene ring, and the C-O-C stretching of the ether linkage. A study on 2,6-bis(benzylidene)cyclohexanone, for instance, demonstrated that DFT can accurately predict the lowering of the carbonyl stretching frequency due to conjugation. nih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. This allows for the assignment of proton (¹H) and carbon (¹³C) signals in the experimental spectra and can aid in the structural elucidation of complex molecules.
Furthermore, computational methods are invaluable for exploring the conformational landscape of flexible molecules. The cyclohexene (B86901) ring in this compound can adopt different conformations, such as a half-chair or a twisted boat. The benzyloxy group also possesses rotational freedom around the C-O bonds. By performing a potential energy surface (PES) scan, the relative energies of different conformers can be determined, and the most stable, low-energy conformations can be identified. For instance, a computational study on methyl 2-methoxycyclohex-3-ene-1-carboxylate explored the stability of different axial and equatorial orientations of the substituent groups. researchgate.net The conformational preferences in substituted cyclohexenes are influenced by a balance of steric and electronic effects, which can be effectively modeled.
A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential. This is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack.
For this compound, the MEP surface would be expected to show a region of negative electrostatic potential (typically colored red) around the carbonyl oxygen atom, indicating its high electron density and propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would likely be found around the hydrogen atoms and the carbonyl carbon, indicating their electron-deficient nature and susceptibility to nucleophilic attack. A study on methyl 2-methoxycyclohex-3-ene-1-carboxylate utilized MEP analysis to identify such reactive sites. researchgate.net The benzyloxy group would also influence the MEP, with the oxygen atom contributing to a negative potential region and the aromatic protons contributing to a positive potential region.
Reaction Mechanism Elucidation and Transition State Analysis
DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface for a given reaction, intermediates and, crucially, transition states can be located and characterized. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.
For reactions involving this compound, such as Michael additions or other nucleophilic attacks at the β-carbon, DFT can be used to model the approach of the nucleophile, the formation of new chemical bonds, and the subsequent electronic rearrangements. The geometry of the transition state provides valuable information about the concerted or stepwise nature of the reaction.
For example, in a Michael addition, the nucleophile attacks the β-carbon of the α,β-unsaturated ketone. Computational modeling of this process would involve locating the transition state for the C-C or C-heteroatom bond formation. The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state. This allows for a quantitative assessment of the reaction's feasibility and rate. Computational studies on Michael additions have provided detailed insights into the role of catalysts and the nature of the transition states. comporgchem.comrsc.org
Theoretical Prediction of Stereoselectivity and Diastereoselectivity
Many reactions of this compound can lead to the formation of new stereocenters. Predicting the stereochemical outcome of such reactions is a significant challenge in organic synthesis. Computational chemistry offers a powerful approach to understanding and predicting stereoselectivity and diastereoselectivity.
This is achieved by locating and calculating the energies of the transition states leading to the different possible stereoisomeric products. According to transition state theory, the product distribution is determined by the relative energies of the competing transition states. The stereoisomer formed via the lower energy transition state will be the major product.
For instance, in a nucleophilic addition to the carbonyl group of this compound, the nucleophile can attack from either the top or bottom face of the cyclohexenone ring, potentially leading to two diastereomers. By modeling both transition states, the energy difference between them can be calculated, allowing for a prediction of the diastereomeric ratio (d.r.). Similarly, for reactions involving a chiral catalyst, the interactions between the catalyst and the substrate in the transition state can be modeled to predict the enantiomeric excess (e.e.).
Computational studies have been successfully employed to rationalize the stereochemical outcomes of various reactions, including those involving cyclohexenone systems. nih.gov By analyzing the steric and electronic interactions within the transition state structures, the origins of stereoselectivity can be elucidated, providing a basis for the rational design of more selective reactions. rsc.org
Applications of 3 Benzyloxy 2 Cyclohexen 1 One As a Versatile Synthetic Synthon
Development of Novel Organic Building Blocks and Advanced Materials
The scaffold of 3-benzyloxy-2-cyclohexen-1-one, featuring a protected enol on a cyclohexenone ring, represents a highly versatile platform for the development of sophisticated molecular structures. Its utility extends to the creation of chiral synthons and a diverse array of specialized cyclohexenone derivatives, which are valuable in various fields of chemical synthesis.
Synthesis of Chiral Synthons
The generation of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The cyclohexenone framework is a common motif in many biologically active molecules, and methods to produce chiral versions of this core are of significant interest.
While direct asymmetric syntheses starting from this compound to produce other chiral synthons are not extensively detailed, the importance of the closely related chiral benzyloxy-cyclohexenone scaffold is well-established. For instance, the enantioselective synthesis of its isomer, (R)- and (S)-4-benzyloxy-2-cyclohexen-1-one, highlights the value of this structural class as key chiral building blocks. researchgate.net Such enantiopure synthons are critical intermediates for the total synthesis of complex natural products. researchgate.net
The benzyloxy group, in particular, is a widely used protecting group in asymmetric synthesis due to its stability under various reaction conditions and its straightforward removal via hydrogenolysis. The synthesis of chiral 3-benzyloxy-quinazolinones, for example, demonstrates the utility of the benzyloxy moiety in guiding stereoselective reactions to produce molecules with significant biological potential. nih.gov These examples underscore the strategic importance of the benzyloxy-cyclohexenone framework in methodologies aimed at producing enantiomerically pure building blocks for more complex molecular targets.
Precursors for Specialized Cyclohexenone Derivatives and Analogues
This compound is an ideal starting material for creating a library of specialized derivatives. The reactivity of the cyclohexenone ring allows for modifications at several positions, including the C-2, C-4, C-5, and C-6, while the benzyloxy group at C-3 can be deprotected to reveal a hydroxyl group for further functionalization.
A pertinent example of this strategy can be seen in the structure-activity relationship (SAR) studies of related compounds, such as 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives, which were synthesized and evaluated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). nih.gov In these studies, various analogues were created by introducing different substituents onto the cyclohexenone ring. The findings revealed that modifications have a significant impact on inhibitor potency, demonstrating the value of the cyclohexenone core as a scaffold for developing new bioactive molecules.
Key findings from the study on these analogous derivatives can be summarized as follows:
| Position of Substitution | Effect on Inhibitor Potency | Example of Substituent | Resulting Potency (IC₅₀) |
| 2-Position | Significant effect | Chloro (Cl) | 15 nM |
| 5-Position | Can be substantially varied | Phenyl | Potency retained |
| No Substitution | Parent Compound | - | Less potent than 2-chloro derivative |
This table is based on data for 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives, illustrating a common strategy for derivatization applicable to this compound. nih.gov
This research demonstrates a clear strategic pathway where this compound can serve as a precursor. By systematically modifying the cyclohexenone ring or replacing the benzyloxy group with other functionalities, chemists can generate a wide range of novel compounds and fine-tune their biological or material properties. nih.gov
Utility of this compound in the Construction of Non-linear Optical (NLO) Chromophores Lacking
Following extensive and targeted searches of scientific literature and chemical databases, no specific research or applications detailing the use of this compound as a versatile synthetic synthon for the construction of non-linear optical (NLO) chromophores were identified.
The investigation sought to uncover detailed research findings, including synthetic pathways, reaction mechanisms, and the characterization of resulting NLO chromophores derived from this specific chemical compound. However, the available scientific literature does not appear to contain documented instances of this compound being utilized for this purpose.
While the broader classes of cyclohexenone derivatives and benzyloxy-containing compounds are utilized in various areas of organic synthesis, a direct and established role for this compound in the specialized field of NLO material science is not supported by the currently accessible body of scientific publications. Therefore, a detailed discussion, data tables, and research findings as requested by the outline cannot be provided.
Q & A
Q. What are the common synthetic routes for preparing 3-Benzyloxy-2-cyclohexen-1-one?
- Methodological Answer : Synthesis typically involves functionalization of cyclohexenone derivatives. Key steps include:
- Benzylation : Introducing the benzyloxy group via nucleophilic substitution or etherification under basic conditions.
- Purification : Column chromatography (e.g., CHCl₃ as the mobile phase) is critical for isolating the product, as demonstrated in analogous syntheses of cyclohexenone derivatives .
- Reagents : Use of anhydrous conditions and catalysts (e.g., K₂CO₃ for benzylation) to minimize side reactions.
Q. How is this compound characterized structurally?
- Methodological Answer : Structural confirmation relies on:
-
NMR Spectroscopy : Proton NMR (¹H-NMR) reveals distinct signals for the benzyloxy group (δ 7.2–8.2 ppm for aromatic protons) and cyclohexenone protons (δ 5.7–5.9 ppm for olefinic protons) .
-
IR Spectroscopy : A strong carbonyl stretch at ~1720 cm⁻¹ confirms the ketone group .
-
Mass Spectrometry : Molecular ion peaks (e.g., m/z 230 for related compounds) validate molecular weight .
-
X-ray Crystallography : For absolute configuration determination, as seen in structurally similar benzoxazole derivatives .
Table 1: Representative Characterization Data
Technique Key Observations Reference ¹H-NMR (CDCl₃) δ 5.77 (broad s, 1H), 7.2–8.2 (m, 5H) IR (neat) 1720 cm⁻¹ (C=O stretch) X-ray Confirmed bond lengths and angles
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear NIOSH-approved eye protection and gloves to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Purification : Column chromatography with optimized solvent polarity (e.g., CHCl₃:EtOAc gradients) improves yield, as shown in yields >90% for analogous compounds .
- Temperature Control : Maintain reaction temperatures below 40°C to prevent decomposition of sensitive intermediates.
- Catalyst Screening : Test bases like DBU or NaH to enhance benzylation efficiency.
Q. How to address discrepancies in spectral data during characterization?
- Methodological Answer :
- Solvent Effects : Compare NMR data in different solvents (e.g., CDCl₃ vs. DMSO-d6) to resolve shifts caused by hydrogen bonding .
- Impurity Analysis : Use HPLC or GC-MS to identify byproducts (e.g., over-oxidation derivatives) .
- Cross-Validation : Correlate IR and mass spectral data with computational simulations (e.g., DFT calculations).
Q. What role do substituents play in the compound’s reactivity?
- Methodological Answer :
- Electronic Effects : The benzyloxy group donates electron density via resonance, stabilizing intermediates in nucleophilic additions .
- Steric Hindrance : Substituent positioning (e.g., para vs. ortho) on the benzyl group influences regioselectivity in further functionalization .
Q. How to analyze byproducts formed during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use preparative TLC or HPLC to isolate byproducts.
- Structural Elucidation : Apply tandem MS/MS or 2D NMR (e.g., COSY, HSQC) to identify unexpected adducts or dimerization products .
Q. What are the implications of solvent choice on its reactivity?
- Methodological Answer :
- Polar Protic Solvents : May promote ketone hydration, reducing yield.
- Non-Polar Solvents : Enhance solubility of aromatic intermediates but slow reaction kinetics.
- Case Study : CDCl₃ in NMR analysis minimizes solvent interference with carbonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
